Onpg-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

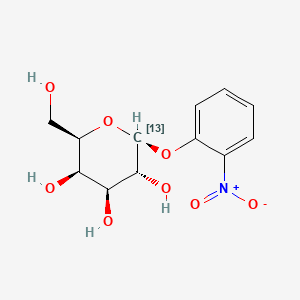

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO8 |

|---|---|

Molecular Weight |

302.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(613C)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i12+1 |

InChI Key |

KUWPCJHYPSUOFW-AHIYVFTMSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[13C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Onpg-13C: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrophenyl β-D-galactopyranoside-¹³C (Onpg-¹³C), a stable isotope-labeled substrate critical for sensitive and precise measurement of β-galactosidase activity. This document details its mechanism of action, applications, experimental protocols, and relevant quantitative data, serving as a vital resource for researchers in molecular biology, microbiology, and drug development.

Introduction to Onpg-13C

Onpg-¹³C is the ¹³C labeled version of ortho-Nitrophenyl-β-D-galactopyranoside (ONPG).[1][2] ONPG is a synthetic, colorless compound structurally similar to lactose, the natural substrate for the enzyme β-galactosidase.[3][4][5] The incorporation of a stable ¹³C isotope into the ONPG molecule allows for its use in applications where differentiation from its unlabeled counterpart is necessary, such as in mass spectrometry-based assays or metabolic flux analysis.[1] While Onpg-¹³C functions identically to ONPG in enzymatic assays, its key advantage lies in its utility as an internal standard for precise quantification.[1]

Mechanism of Action

The fundamental mechanism of action of Onpg-¹³C is centered on its role as a chromogenic substrate for β-galactosidase. The enzyme, encoded by the lacZ gene in E. coli, catalyzes the hydrolysis of the β-glycosidic bond in lactose and analogous substrates.[3]

The process unfolds in a single enzymatic step:

-

Binding: Onpg-¹³C binds to the active site of the β-galactosidase enzyme.

-

Hydrolysis: The enzyme cleaves the glycosidic bond in Onpg-¹³C.

-

Product Release: The hydrolysis reaction yields two products: galactose and ortho-nitrophenol (ONP).[3][5][6]

The resulting ortho-nitrophenol is a yellow-colored compound with a maximum absorbance at a wavelength of 420 nm.[3][7] The intensity of the yellow color is directly proportional to the amount of ortho-nitrophenol produced, which in turn corresponds to the activity of the β-galactosidase enzyme.[3] This colorimetric change provides a simple and effective method for quantifying enzyme activity.[3][5][8]

Caption: Enzymatic cleavage of Onpg-¹³C by β-galactosidase.

Applications in Research and Development

While ONPG is widely used as a reporter in various molecular biology applications, the ¹³C labeled version, Onpg-¹³C, is particularly valuable for:

-

Internal Standards in Mass Spectrometry: In complex biological samples, Onpg-¹³C can be used as an internal standard for the accurate quantification of unlabeled ONPG or other analytes. Its identical chemical properties ensure co-elution in chromatography, while its distinct mass allows for separate detection.

-

Metabolic Flux Analysis (MFA): Stable isotope tracers like Onpg-¹³C are instrumental in MFA studies to track the flow of metabolites through cellular pathways.

-

Therapeutic Drug Monitoring (TDM): Stable isotope-labeled compounds are frequently employed in TDM to improve the accuracy of drug concentration measurements in patient samples.[1]

Quantitative Data

The kinetic parameters of β-galactosidase can be determined using ONPG as a substrate. These values are expected to be virtually identical for Onpg-¹³C. The Michaelis-Menten constants (Km) and turnover numbers (kcat) provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| Thermostable β-galactosidase (Gal308) | ONPG | 2.7 ± 0.3 | 464.7 ± 7.8 | 172.1 | [8] |

| Thermostable β-galactosidase (Gal308) | Lactose | 7.1 ± 0.8 | 264.2 ± 2.1 | 37.2 | [8] |

| Purified β-galactosidase | ONPG | 0.24 | Not Specified | Not Specified | [7] |

Table 1: Representative Kinetic Parameters for β-galactosidase with ONPG and Lactose.

Experimental Protocols

The following is a generalized protocol for a β-galactosidase activity assay using ONPG (applicable to Onpg-¹³C). Specific conditions such as incubation time and temperature may need to be optimized depending on the enzyme source and experimental goals.

Reagents and Preparation

-

Z-Buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄. Adjust pH to 7.0.

-

ONPG Solution: 4 mg/mL ONPG in Z-Buffer.

-

Reaction Stop Solution: 1 M Na₂CO₃.

-

Cell Lysate or Purified Enzyme: The sample containing β-galactosidase.

Assay Procedure

-

Sample Preparation: Prepare cell lysates or dilute the purified enzyme to the desired concentration in Z-Buffer.

-

Reaction Initiation: In a microtiter plate or microcentrifuge tubes, combine the enzyme sample with pre-warmed Z-Buffer. Add the ONPG solution to start the reaction.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C). The incubation time will vary depending on the enzyme activity.

-

Reaction Termination: Stop the reaction by adding the 1 M Na₂CO₃ solution. This will raise the pH and inactivate the enzyme.

-

Data Acquisition: Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the enzyme activity, often expressed in Miller units, which normalizes the absorbance reading to the reaction time, cell density, and volume of the culture used.

Caption: A typical workflow for a β-galactosidase assay using ONPG.

Conclusion

Onpg-¹³C is a specialized tool for the precise and sensitive detection of β-galactosidase activity. While its fundamental mechanism of action is identical to its unlabeled counterpart, its utility as a stable isotope-labeled standard makes it invaluable for quantitative studies in complex biological systems. This guide provides the foundational knowledge for researchers to effectively incorporate Onpg-¹³C into their experimental designs, contributing to advancements in various fields of life sciences and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 4. himedialabs.com [himedialabs.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. agilent.com [agilent.com]

- 8. glpbio.com [glpbio.com]

The Principle of ONPG-13C as a Beta-Galactosidase Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-galactosidase (β-gal) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In prokaryotes, the lacZ gene encodes for this enzyme, which is pivotal in the catabolism of lactose. In humans, the lactase enzyme is a member of the β-galactosidase family. The study of β-galactosidase activity is crucial in various research areas, including molecular biology, where lacZ is a widely used reporter gene, and in clinical diagnostics to detect lactase deficiency (lactose intolerance). Furthermore, screening for inhibitors or modulators of β-galactosidase activity is a key aspect of drug discovery programs targeting microbial infections or studying metabolic disorders.

This technical guide delves into the core principles of utilizing ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) and its stable isotope-labeled counterpart, ONPG-13C, as substrates for the detection and quantification of β-galactosidase activity.

The ONPG Colorimetric Assay: A Foundational Principle

The traditional method for assaying β-galactosidase activity relies on the chromogenic substrate ONPG.[1][2] Structurally similar to lactose, ONPG can be cleaved by β-galactosidase.[3] The enzymatic reaction hydrolyzes ONPG into galactose and ortho-nitrophenol (o-nitrophenol).[1][4] While ONPG itself is colorless, the product o-nitrophenol imparts a yellow color in solution, which can be quantified spectrophotometrically at a wavelength of 420 nm.[1][2]

The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced, which in turn correlates with the enzymatic activity of β-galactosidase.[1] This colorimetric assay is a robust and widely adopted method for qualitative and semi-quantitative measurements of β-galactosidase activity.[5][6]

A critical aspect of lactose metabolism in bacteria involves two key enzymes: lactose permease, which facilitates the transport of lactose into the cell, and β-galactosidase, which cleaves the lactose.[3][4] Some bacteria may possess β-galactosidase but lack a functional permease, making them appear as late or non-lactose fermenters in traditional lactose fermentation tests.[4] ONPG is advantageous in this context as it can enter the bacterial cell without the need for a specific permease, allowing for a more accurate determination of β-galactosidase presence.[3]

This compound: Advancing β-Galactosidase Quantification with Mass Spectrometry

This compound is a stable isotope-labeled version of ONPG, where one or more carbon atoms are replaced with the heavy isotope, 13C.[7] This isotopic labeling does not alter the chemical properties of the molecule, and it remains a valid substrate for β-galactosidase.[7] The principle behind using this compound lies in its application as an internal standard in mass spectrometry-based assays, a technique that offers significant advantages in terms of sensitivity and quantification over traditional spectrophotometry.[7][8]

When β-galactosidase hydrolyzes this compound, it produces galactose and 13C-labeled o-nitrophenol. The use of stable isotopes allows for the application of techniques like Isotope Dilution Mass Spectrometry (IDMS). In a typical IDMS workflow, a known amount of the 13C-labeled standard (this compound or its product, 13C-o-nitrophenol) is added to the sample. The sample is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] By measuring the ratio of the unlabeled (native) analyte to the labeled internal standard, a precise and accurate quantification of the analyte can be achieved.[8] This method effectively corrects for variations in sample preparation and matrix effects during analysis.

The use of this compound is particularly valuable in complex biological matrices where colorimetric assays may suffer from interference from other colored compounds. Stable isotope-labeled compounds are increasingly used as tracers in drug development to quantify metabolic processes and pharmacokinetic profiles.[7]

Advantages of this compound in Research and Drug Development

The utilization of this compound in conjunction with mass spectrometry offers several key advantages for researchers and drug development professionals:

-

Enhanced Sensitivity and Specificity: LC-MS assays are inherently more sensitive and specific than colorimetric assays, allowing for the detection of lower levels of enzymatic activity.

-

Accurate Quantification: Isotope dilution mass spectrometry provides a highly accurate and precise method for quantifying the products of β-galactosidase activity, which is crucial for kinetic studies and inhibitor screening.

-

Multiplexing Capabilities: LC-MS allows for the simultaneous measurement of multiple analytes, enabling more complex experimental designs.

-

Suitability for Complex Matrices: Mass spectrometry can distinguish analytes from interfering substances in complex biological samples like cell lysates or tissue homogenates, where colorimetric assays may be unreliable.

-

High-Throughput Screening: Modern LC-MS platforms can be automated for high-throughput screening of compound libraries for potential β-galactosidase inhibitors or activators.

Experimental Protocols

Standard Colorimetric ONPG Assay

This protocol is a standard method for determining β-galactosidase activity in cell extracts.[5][11]

Materials:

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

-

ONPG solution (4 mg/mL in Z-buffer)

-

β-mercaptoethanol

-

Stop solution (1 M Na2CO3)

-

Cell lysate containing β-galactosidase

-

Spectrophotometer

Procedure:

-

Prepare the Z-buffer with β-mercaptoethanol (add 2.7 µL of β-mercaptoethanol per 1 mL of Z-buffer just before use).

-

In a microcentrifuge tube, combine a suitable volume of cell lysate with the Z-buffer containing β-mercaptoethanol to a final volume of 1 mL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 200 µL of the ONPG solution and start a timer.

-

Incubate the reaction at 30°C. The incubation time will vary depending on the enzyme activity (from a few minutes to several hours).

-

Stop the reaction by adding 500 µL of the 1 M Na2CO3 stop solution. The addition of the basic solution will develop the yellow color of the o-nitrophenol.

-

Pellet any cell debris by centrifugation.

-

Measure the absorbance of the supernatant at 420 nm.

-

Calculate the β-galactosidase activity using the Miller equation or a standard curve of o-nitrophenol.

This compound Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a proposed method for the sensitive quantification of β-galactosidase activity using this compound and LC-MS.

Materials:

-

This compound

-

Unlabeled ONPG (for calibration curve)

-

Unlabeled o-nitrophenol (for calibration curve)

-

13C-o-nitrophenol (as an internal standard, if this compound is not used as the internal standard directly)

-

Reaction buffer (e.g., Z-buffer, pH 7.0)

-

Enzyme solution (cell lysate or purified β-galactosidase)

-

Quenching solution (e.g., ice-cold methanol with internal standard)

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

-

Liquid Chromatograph coupled to a Mass Spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the enzyme solution with the reaction buffer.

-

Initiate the reaction by adding a known concentration of this compound.

-

Incubate at the desired temperature (e.g., 37°C) for a specific time.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding a volume of ice-cold methanol containing a known concentration of the internal standard (e.g., 13C-o-nitrophenol or another suitable standard).

-

Vortex and centrifuge to pellet proteins and cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the analytes (this compound, 13C-o-nitrophenol, and any unlabeled counterparts) using a suitable chromatography column (e.g., a C18 reverse-phase column).

-

Detect the analytes using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the mass-to-charge ratios of the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of unlabeled o-nitrophenol and the internal standard.

-

Quantify the amount of 13C-o-nitrophenol produced in the enzymatic reaction by comparing its peak area to that of the internal standard and using the calibration curve.

-

Calculate the β-galactosidase activity based on the amount of product formed over time.

-

Data Presentation

Quantitative data from β-galactosidase assays are crucial for comparing enzyme kinetics, inhibitor potencies, and expression levels.

Table 1: Kinetic Parameters of β-Galactosidase with ONPG

| Parameter | Value | Reference |

| Km (Michaelis Constant) | 0.24 mM - 2.7 mM | [12][13] |

| Vmax (Maximum Velocity) | Varies with enzyme concentration and purity | [12] |

| kcat (Turnover Number) | 464.7 ± 7.8 s-1 | [13] |

| kcat/Km (Catalytic Efficiency) | 172.1 s-1mM-1 | [13] |

Table 2: Comparison of Assay Methods for β-Galactosidase Activity

| Feature | Colorimetric ONPG Assay | This compound LC-MS Assay |

| Principle | Spectrophotometric detection of colored product | Mass spectrometric detection of isotopically labeled product |

| Detection Limit | Micromolar (µM) range | Femtomole (fmol) to picomole (pmol) range |

| Quantification | Semi-quantitative to quantitative | Highly accurate and precise quantitative |

| Throughput | Moderate to high (microplate compatible) | High (with autosampler) |

| Matrix Effect | Susceptible to interference from colored compounds | Minimized by chromatography and use of internal standards |

| Cost | Low | High (instrumentation and labeled standards) |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Caption: Workflow for a β-galactosidase assay using this compound and LC-MS.

Caption: Principle of stable isotope dilution for quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 5. faculty.salisbury.edu [faculty.salisbury.edu]

- 6. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. agilent.com [agilent.com]

- 13. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Chemical Properties and Synthesis of ONPG-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of o-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C), a stable isotope-labeled substrate critical for sensitive and accurate quantification in various biochemical and drug development assays.

Chemical Properties of ONPG and this compound

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for the enzyme β-galactosidase.[1] Upon enzymatic hydrolysis, it yields galactose and o-nitrophenol, the latter of which is a yellow compound that can be quantified spectrophotometrically at a wavelength of 405-420 nm.[2][3] this compound is the stable isotope-labeled counterpart of ONPG, where one or more carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification by correcting for variations in sample preparation and instrument response.[4]

| Property | ONPG | This compound |

| Synonyms | 2-Nitrophenyl β-D-galactopyranoside, o-NPG | 2-Nitrophenyl β-D-galactopyranoside-¹³C |

| Molecular Formula | C₁₂H₁₅NO₈ | C₁₁¹³CH₁₅NO₈ |

| Molecular Weight | 301.25 g/mol [5] | 302.24 g/mol [4] |

| CAS Number | 369-07-3[5] | Not specified, varies with labeled position |

| Appearance | White to pale yellow crystalline powder[6] | Not specified, expected to be similar to ONPG |

| Solubility | Soluble in water and organic solvents[6] | Not specified, expected to be similar to ONPG |

| Melting Point | 195°C[7] | Not specified, expected to be very similar to ONPG |

| Absorbance Maximum (of o-nitrophenol product) | 405-420 nm[2][3] | 405-420 nm[2][3] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible chemoenzymatic approach can be proposed based on established methods for the synthesis of glycosides and isotopically labeled compounds. This method involves the enzymatic coupling of a ¹³C-labeled galactose donor with o-nitrophenol.

Proposed Chemoenzymatic Synthesis Protocol

This protocol is a representative example and may require optimization.

Materials:

-

¹³C-labeled D-galactose (e.g., D-galactose-1-¹³C)

-

Uridine triphosphate (UTP)

-

Galactokinase

-

Galactose-1-phosphate uridylyltransferase

-

o-Nitrophenol

-

A suitable glycosyltransferase (e.g., a β-galactosidase with transglycosylation activity or a specific UDP-galactose:o-nitrophenol galactosyltransferase)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer)

-

Purification system (e.g., silica gel chromatography or HPLC)

Methodology:

-

Activation of ¹³C-Galactose:

-

In a reaction vessel, dissolve ¹³C-labeled D-galactose and an equimolar amount of UTP in the reaction buffer.

-

Add galactokinase to catalyze the phosphorylation of ¹³C-galactose to ¹³C-galactose-1-phosphate.

-

Subsequently, add galactose-1-phosphate uridylyltransferase to convert ¹³C-galactose-1-phosphate to UDP-¹³C-galactose.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

-

Glycosylation Reaction:

-

To the solution containing UDP-¹³C-galactose, add an excess of o-nitrophenol.

-

Initiate the glycosylation by adding the selected glycosyltransferase.

-

Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).

-

The glycosyltransferase will catalyze the transfer of the ¹³C-galactosyl moiety from UDP-¹³C-galactose to the hydroxyl group of o-nitrophenol, forming this compound.

-

-

Purification:

-

Once the reaction is complete, terminate the enzymatic reaction (e.g., by heating or adding a solvent).

-

Purify the this compound from the reaction mixture using silica gel column chromatography or preparative HPLC.

-

Collect the fractions containing the desired product and verify its identity and purity by mass spectrometry and NMR.

-

-

Lyophilization:

-

Lyophilize the purified this compound to obtain a stable, powdered final product.

-

Caption: Proposed chemoenzymatic synthesis workflow for this compound.

Experimental Protocols: Application of this compound as an Internal Standard

This compound is invaluable as an internal standard in quantitative mass spectrometry-based assays to measure β-galactosidase activity, particularly in complex biological matrices such as cell lysates or plasma.

LC-MS/MS Assay for β-Galactosidase Activity

This protocol outlines the use of this compound to quantify the enzymatic product, o-nitrophenol, derived from the hydrolysis of unlabeled ONPG.

Materials:

-

Cell lysate or purified β-galactosidase

-

ONPG (unlabeled substrate) solution

-

This compound (internal standard) solution of known concentration

-

Reaction buffer (e.g., Z-buffer)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)

-

LC-MS/MS system with a suitable C18 column

Methodology:

-

Enzymatic Reaction Setup:

-

Prepare a series of calibrator samples by adding known concentrations of unlabeled o-nitrophenol to the reaction buffer.

-

For unknown samples, add a specific amount of cell lysate or purified enzyme to the reaction buffer.

-

Initiate the enzymatic reaction by adding the ONPG substrate solution to all tubes (calibrators and unknowns).

-

Incubate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Quenching and Internal Standard Spiking:

-

Stop the reaction by adding the stop solution.

-

Spike all samples (calibrators and unknowns) with a fixed amount of the this compound internal standard solution.

-

-

Sample Preparation for LC-MS/MS:

-

Precipitate proteins by adding three volumes of cold acetonitrile with 0.1% formic acid.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient on a C18 column.

-

Detect and quantify o-nitrophenol and the product of this compound hydrolysis (¹³C-labeled o-nitrophenol) using Multiple Reaction Monitoring (MRM).

-

MRM transition for o-nitrophenol: e.g., m/z 138 -> m/z 92 (parent -> fragment ion)

-

MRM transition for ¹³C-o-nitrophenol: e.g., m/z 144 -> m/z 98 (assuming six ¹³C atoms in the phenyl ring)

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (o-nitrophenol) to the internal standard (¹³C-o-nitrophenol) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the o-nitrophenol calibrators.

-

Determine the concentration of o-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the β-galactosidase activity based on the amount of o-nitrophenol produced per unit time per amount of protein.

-

Caption: Workflow for β-galactosidase activity assay using this compound.

Conclusion

This compound is a powerful tool for researchers and scientists in drug development and biochemical research. Its use as an internal standard in mass spectrometry-based assays provides a high degree of accuracy and precision for the quantification of β-galactosidase activity. While the synthesis of this compound requires specialized chemoenzymatic methods, its application in sensitive and reliable assays justifies the investment. The protocols and information provided in this guide offer a solid foundation for the implementation of this compound in advanced research and development settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in chemoenzymatic synthesis of human glycans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Rising Application of ONPG-13C in Microbiological and Molecular Biology Research: An In-depth Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the applications of 13C-labeled O-nitrophenyl-β-D-galactopyranoside (ONPG-13C) in microbiology and molecular biology. This document details the core principles, experimental protocols, and data interpretation, highlighting the advantages of stable isotope labeling in studying enzymatic activity and metabolic pathways.

Introduction: The Evolution from a Classical Assay to a Powerful Analytical Tool

The determination of β-galactosidase activity has long been a cornerstone of molecular biology and microbiology, pivotal for everything from understanding gene regulation via the lac operon to identifying coliform bacteria in water quality testing.[1] The classical assay utilizes O-nitrophenyl-β-D-galactopyranoside (ONPG), a colorless substrate that, when cleaved by β-galactosidase, releases the yellow chromophore o-nitrophenol (ONP), allowing for simple colorimetric or spectrophotometric quantification.[1][2]

While robust and widely adopted, the traditional ONPG assay has limitations in complex biological systems where multiple metabolic activities can interfere with absorbance readings. The advent of stable isotope-labeled compounds, specifically this compound, has opened new frontiers in the precision and depth of β-galactosidase activity analysis. This compound is a variant of ONPG where one or more carbon atoms are replaced with the non-radioactive, heavy isotope ¹³C.[3] This isotopic labeling allows for the differentiation and quantification of the products of β-galactosidase activity using mass spectrometry, providing a more sensitive and specific measurement, particularly in complex biological matrices.

This technical guide provides an in-depth overview of the applications of this compound, with a focus on its utility in microbiology and molecular biology research, as well as its emerging role in drug discovery and development.

Core Principles of ONPG and this compound Assays

The fundamental principle behind both ONPG and this compound assays is the enzymatic cleavage of the substrate by β-galactosidase. This enzyme hydrolyzes the β-galactoside bond in ONPG, yielding galactose and o-nitrophenol.

The Conventional ONPG Assay

In the conventional assay, the production of o-nitrophenol is monitored by measuring the absorbance of light at 420 nm. The rate of color development is directly proportional to the β-galactosidase activity. This method is advantageous for its simplicity, low cost, and ease of implementation.

The this compound Assay: A Mass Spectrometry-Based Approach

The this compound assay leverages the mass difference between the unlabeled (¹²C) and labeled (¹³C) forms of the reaction products. When this compound is cleaved by β-galactosidase, it produces ¹³C-labeled galactose and/or ¹³C-labeled o-nitrophenol. These labeled products can be unequivocally identified and quantified using mass spectrometry (MS).

The primary advantage of this approach is its high specificity and sensitivity. Mass spectrometry can distinguish the ¹³C-labeled products from other molecules in a complex sample that might interfere with spectrophotometric measurements. This makes this compound particularly valuable for:

-

Metabolic Flux Analysis (MFA): Tracing the fate of the ¹³C-labeled galactose in cellular metabolic pathways.[4][5]

-

Internal Standards: Using this compound as an internal standard for the accurate quantification of unlabeled ONPG cleavage in complex samples.[3]

-

High-Throughput Screening: In drug discovery, this compound can be used in cell-based assays to screen for modulators of β-galactosidase activity with high precision.

Applications in Microbiology

In microbiology, the ONPG test is crucial for the differentiation of bacteria, especially within the Enterobacteriaceae family, based on their ability to ferment lactose.[1]

Identification of Late Lactose Fermenters

Some bacteria possess β-galactosidase but lack the permease required for lactose to enter the cell efficiently. These are known as late lactose fermenters. The ONPG test can identify these organisms because ONPG can enter the cell without the need for a specific permease.[1] The use of this compound in this context, coupled with mass spectrometry, could provide a more definitive identification in mixed microbial populations or complex environmental samples.

Detection of Coliforms in Water Quality Analysis

The presence of coliforms, particularly E. coli, is an indicator of fecal contamination in water. Assays based on β-galactosidase activity are used for the rapid detection of these bacteria. While traditional methods rely on colorimetric or fluorogenic substrates, an this compound-based assay could offer a confirmatory method with higher specificity, reducing the rate of false positives from non-coliform bacteria that may produce interfering substances.

Applications in Molecular Biology

In molecular biology, the lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in various assays.

Reporter Gene Assays

The activity of β-galactosidase is used as a measure of gene expression in transient and stable transfection assays.[6] By placing the lacZ gene under the control of a specific promoter or enhancer, the level of β-galactosidase activity reflects the strength of that regulatory element.[6] The use of this compound in these assays allows for more precise quantification of reporter gene expression, especially in cell lysates where endogenous enzymes or compounds could interfere with colorimetric readings.

Yeast Two-Hybrid (Y2H) Systems

In Y2H screens, the interaction between two proteins activates the expression of a reporter gene, often lacZ. Quantifying β-galactosidase activity is therefore a direct measure of the protein-protein interaction strength. An this compound assay would provide a more sensitive and quantitative readout in high-throughput Y2H screening platforms.

Applications in Drug Discovery and Development

The specificity and quantitative power of this compound assays make them a valuable tool in the pharmaceutical industry.

High-Throughput Screening (HTS) for Enzyme Inhibitors/Activators

This compound can be employed in HTS campaigns to identify compounds that modulate β-galactosidase activity. The mass spectrometry-based detection is less prone to interference from colored or fluorescent compounds in large chemical libraries, a common issue in traditional HTS.

Metabolic Profiling and Toxicology Studies

Stable isotope-labeled compounds are increasingly used in drug development to trace the metabolic fate of drugs and to understand their off-target effects.[3] While not a direct application of this compound itself, the principles of using ¹³C-labeled substrates to monitor enzymatic activity and downstream metabolic events are central to modern drug safety and efficacy profiling.

Quantitative Data Summary

While direct comparative quantitative data for this compound is not extensively published, the following table summarizes typical parameters for the conventional ONPG assay, which can serve as a baseline for designing experiments with the ¹³C-labeled counterpart. The key difference with this compound lies in the detection method (mass spectrometry) rather than a significant alteration of the enzymatic reaction itself.

| Parameter | Typical Value/Range | Notes |

| Substrate Concentration (ONPG) | 0.665 mg/ml to 4 mg/ml | Concentration can be optimized based on the expected enzyme activity.[2][7] |

| Wavelength for Detection (ONP) | 420 nm | The peak absorbance of o-nitrophenol.[2] |

| Incubation Temperature | 28°C to 37°C | Optimal temperature depends on the source of the β-galactosidase.[1][7] |

| Incubation Time | 5 minutes to 24 hours | Dependent on the level of enzyme activity. Highly active enzymes produce a rapid color change.[1] |

| Detection Method | Spectrophotometry / Colorimetry | Measures absorbance of the yellow product. |

For this compound assays, the substrate concentration and incubation conditions would be similar. The key difference is the sample processing for mass spectrometry analysis after the reaction is stopped.

Detailed Experimental Protocols

Protocol for ONPG Test in Bacterial Identification (Disk Method)

This protocol is adapted for the qualitative assessment of β-galactosidase activity in bacteria.

-

Preparation:

-

Prepare a sterile test tube containing 0.2 mL of sterile saline.

-

Obtain a pure, 18-24 hour culture of the test organism grown on a lactose-containing medium (e.g., MacConkey agar).

-

-

Inoculation:

-

Using a sterile loop, create a heavy suspension of the test organism in the saline to achieve a turbidity equivalent to a McFarland 3 standard.

-

-

Assay:

-

Add an ONPG disk to the bacterial suspension.

-

Incubate the tube at 35-37°C for up to 4 hours.

-

-

Interpretation:

-

Positive Result: A change in the color of the disk to yellow indicates the presence of β-galactosidase activity.

-

Negative Result: No color change after 4 hours.

-

Source: Adapted from Microbiology Info.[1]

Protocol for Quantitative β-Galactosidase Assay in Cell Lysates (Microplate Format)

This protocol is designed for quantifying reporter gene expression in molecular biology applications.

-

Cell Lysis:

-

Wash cultured cells (e.g., transfected mammalian cells or yeast) with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Preparation:

-

In a 96-well microplate, add a defined volume of cell lysate to each well.

-

Prepare a reaction buffer (e.g., Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol).

-

-

Enzymatic Reaction:

-

Prepare a solution of ONPG (or this compound) in the reaction buffer (e.g., 4 mg/mL).

-

To start the reaction, add the ONPG solution to each well containing the cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

For a colorimetric assay, measure the absorbance at 420 nm at regular time intervals using a microplate reader.

-

For an this compound assay, stop the reaction at specific time points by adding a strong base (e.g., 1 M Na₂CO₃). The samples are then prepared for analysis by liquid chromatography-mass spectrometry (LC-MS) to quantify the ¹³C-labeled products.

-

Source: Adapted from various protocols for β-galactosidase assays.[7][8]

Visualizing Workflows and Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the experimental workflow for an this compound assay and the metabolic fate of the labeled galactose product.

Experimental Workflow for this compound Assay

Caption: Workflow for a quantitative this compound assay.

Metabolic Fate of 13C-Galactose

Caption: Tracing 13C from this compound into central metabolism.

Conclusion and Future Outlook

This compound represents a significant advancement in the study of β-galactosidase activity and the metabolic pathways it influences. By combining the classical ONPG assay with the analytical power of mass spectrometry, researchers can achieve a level of specificity and sensitivity previously unattainable with colorimetric methods. This is particularly impactful for studies in complex biological systems, from microbial communities to mammalian cells.

As the availability and application of stable isotope-labeled compounds continue to grow, this compound is poised to become an indispensable tool for microbiologists, molecular biologists, and drug development professionals. Future developments may include the use of ONPG with multiple isotopic labels (e.g., ¹³C and ¹⁵N) for more detailed metabolic tracing and the development of standardized kits for high-throughput this compound assays. The continued integration of such advanced analytical techniques will undoubtedly deepen our understanding of fundamental biological processes and accelerate the discovery of new therapeutic interventions.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. agilent.com [agilent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 8. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Gene Expression with the lacZ Reporter Gene Using ONPG-13C: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of ortho-nitrophenyl-β-D-galactopyranoside-13C (ONPG-13C) for the quantification of gene expression mediated by the lacZ reporter gene. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of β-galactosidase as a reporter system.

Introduction: The lacZ Reporter System and the Role of ONPG

The Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene in molecular biology.[1][2][3] Its popularity stems from the stability of the β-galactosidase enzyme and the availability of simple and sensitive assays to measure its activity.[4] Gene expression studies frequently employ the lacZ gene fused to a promoter of interest; the resulting enzymatic activity of β-galactosidase is then used as a quantitative measure of the promoter's activity.

The most common method for assaying β-galactosidase activity involves the use of a chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG).[1][5] β-galactosidase cleaves the colorless ONPG into galactose and ortho-nitrophenol (ONP), which is a yellow-colored compound.[5][6] The amount of ONP produced is directly proportional to the β-galactosidase activity and can be quantified by measuring the absorbance of light at 420 nm.[4][7][8]

While the colorimetric ONPG assay is robust and widely adopted, the advent of mass spectrometry-based quantitative techniques offers opportunities for enhanced precision and multiplexing. This guide focuses on the application of a stable isotope-labeled version of ONPG, this compound, as an internal standard for mass spectrometry-based quantification of β-galactosidase activity.

Principle of the this compound-based Mass Spectrometry Assay

The core principle of this advanced assay is the use of this compound as an internal standard to improve the accuracy and reliability of β-galactosidase activity measurement by mass spectrometry. In this setup, a known amount of this compound is added to the experimental sample. The β-galactosidase in the sample will process both the unlabeled ONPG (the substrate) and the 13C-labeled this compound (the internal standard) at the same rate.

The resulting products, unlabeled o-nitrophenol (ONP) and 13C-labeled o-nitrophenol (ONP-13C), can be distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer. By comparing the signal intensity of the unlabeled ONP to the known concentration of the 13C-labeled ONP internal standard, a precise quantification of the amount of ONP produced in the enzymatic reaction can be achieved. This ratiometric measurement corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reproducible results.

Figure 1. Experimental workflow for the mass spectrometry-based β-galactosidase assay using this compound.

Experimental Protocols

This section provides detailed protocols for both the conventional colorimetric ONPG assay and the advanced mass spectrometry-based assay using this compound.

Standard Colorimetric ONPG Assay Protocol

This protocol is adapted from established methods for measuring β-galactosidase activity in cell lysates.[8][9][10]

Materials:

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

-

β-mercaptoethanol

-

ONPG solution (4 mg/mL in Z-buffer, freshly prepared)

-

1 M Na2CO3 solution

-

Cell lysis buffer (e.g., 1X Lysis Buffer)

-

Microcentrifuge tubes

-

Water bath or incubator at 30°C or 37°C

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Cell Lysate Preparation:

-

For adherent cells, wash the cells with PBS and then add 1X Lysis Buffer.[10] Incubate at room temperature for 10-15 minutes to ensure complete lysis.[10]

-

For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend the pellet in 1X Lysis Buffer.[10]

-

To ensure complete lysis, a freeze-thaw cycle can be performed.[8][10]

-

Centrifuge the lysate to pellet cell debris and transfer the supernatant to a fresh tube.

-

-

Enzymatic Reaction:

-

Prepare reaction tubes by adding an appropriate volume of cell lysate (e.g., 1-10 µL) to a microcentrifuge tube.[8]

-

Add Z-buffer containing β-mercaptoethanol to a final volume of, for example, 700 µL.

-

Pre-incubate the samples at 30°C or 37°C for 5 minutes.[9]

-

Start the reaction by adding 160 µL of the 4 mg/mL ONPG solution and record the start time.[9]

-

Incubate at the chosen temperature until a yellow color develops.[8][9]

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 400 µL of 1 M Na2CO3 solution and record the stop time.[9]

-

Centrifuge the tubes to clarify the solution.

-

Measure the absorbance of the supernatant at 420 nm.

-

Mass Spectrometry-based ONPG/ONPG-13C Assay Protocol

This protocol outlines a proposed method for the quantitative analysis of β-galactosidase activity using this compound as an internal standard.

Materials:

-

All materials from the standard colorimetric assay.

-

This compound solution of a known concentration.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid).

Procedure:

-

Cell Lysate Preparation:

-

Follow the same procedure as for the standard colorimetric assay.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine cell lysate with Z-buffer and β-mercaptoethanol.

-

Add a known amount of this compound solution to each sample. This will serve as the internal standard.

-

Pre-incubate the samples at 30°C or 37°C for 5 minutes.

-

Start the reaction by adding the unlabeled ONPG solution.

-

Incubate for a defined period.

-

-

Reaction Quenching and Sample Preparation for LC-MS/MS:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or a strong acid).

-

Centrifuge to pellet precipitated proteins and debris.

-

Transfer the supernatant to a new tube and dilute as necessary for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analytes (ONP and ONP-13C) using an appropriate liquid chromatography method.

-

Detect and quantify the parent and fragment ions for both ONP and ONP-13C using multiple reaction monitoring (MRM) or a similar targeted mass spectrometry technique.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the endogenous ONP to the peak area of the ONP-13C internal standard.

-

Determine the absolute amount of ONP produced by comparing this ratio to a standard curve.

-

Data Presentation

Quantitative data from these assays should be structured for clarity and ease of comparison.

Table 1: Example Data from a Colorimetric ONPG Assay

| Sample | Cell Lysate Volume (µL) | Incubation Time (min) | A420 | β-galactosidase Activity (Miller Units) |

| Control 1 | 10 | 30 | 0.050 | 5 |

| Control 2 | 10 | 30 | 0.055 | 5.5 |

| Sample A1 | 10 | 30 | 0.450 | 45 |

| Sample A2 | 10 | 30 | 0.465 | 46.5 |

| Sample B1 | 10 | 30 | 0.850 | 85 |

| Sample B2 | 10 | 30 | 0.870 | 87 |

Table 2: Example Data from a Mass Spectrometry-based ONPG/ONPG-13C Assay

| Sample | ONP Peak Area | ONP-13C Peak Area (Internal Standard) | Peak Area Ratio (ONP/ONP-13C) | Calculated ONP Concentration (nM) |

| Blank | 500 | 1,000,000 | 0.0005 | 0.1 |

| Standard 1 (1 nM) | 10,000 | 1,000,000 | 0.01 | 1 |

| Standard 2 (10 nM) | 100,000 | 1,000,000 | 0.1 | 10 |

| Standard 3 (100 nM) | 1,000,000 | 1,000,000 | 1.0 | 100 |

| Sample X | 550,000 | 1,000,000 | 0.55 | 55 |

| Sample Y | 1,200,000 | 1,000,000 | 1.2 | 120 |

Signaling Pathways and Logical Relationships

The lacZ reporter system can be used to study a wide variety of signaling pathways and regulatory networks. The fundamental principle is the coupling of a promoter of interest, which is regulated by a specific signaling pathway, to the lacZ gene.

Figure 2. A generalized signaling pathway illustrating the use of a lacZ reporter gene.

Advantages of the this compound Mass Spectrometry Approach

The use of this compound in a mass spectrometry-based assay offers several key advantages over the traditional colorimetric method:

-

Increased Accuracy and Precision: The use of a stable isotope-labeled internal standard corrects for sample loss during preparation and variations in instrument response, leading to more accurate and precise quantification.

-

Wider Dynamic Range: Mass spectrometry typically offers a wider linear dynamic range compared to absorbance-based measurements, allowing for the quantification of both low and high levels of β-galactosidase expression in a single assay.

-

Higher Specificity: Mass spectrometry provides high specificity by monitoring for a specific mass-to-charge ratio, reducing the potential for interference from other compounds in the sample that may absorb at 420 nm.

-

Multiplexing Capability: The mass spectrometry platform allows for the simultaneous measurement of other metabolites or internal standards, enabling more complex experimental designs.

Conclusion

The lacZ reporter gene system remains a powerful tool for quantifying gene expression. While the conventional colorimetric ONPG assay is a reliable and accessible method, the integration of stable isotope-labeled this compound with mass spectrometry represents a significant advancement. This approach provides enhanced accuracy, precision, and specificity, making it particularly well-suited for applications in drug development and detailed mechanistic studies where highly quantitative and reproducible data are essential. This guide provides the foundational knowledge and protocols for researchers to implement this advanced technique in their own laboratories.

References

- 1. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison and Calibration of Different Reporters for Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ozbiosciences.com [ozbiosciences.com]

- 5. brainly.com [brainly.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. rpdata.caltech.edu [rpdata.caltech.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. faculty.salisbury.edu [faculty.salisbury.edu]

- 10. resources.amsbio.com [resources.amsbio.com]

Methodological & Application

Application Note & Protocol: ONPG-1-13C Assay for High-Throughput Quantitative Analysis of β-Galactosidase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-galactosidase (β-gal), encoded by the lacZ gene, is a widely utilized reporter enzyme in molecular biology and drug discovery for studying gene expression, protein-protein interactions, and screening for modulators of cellular pathways. The conventional assay for β-galactosidase activity relies on the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which upon hydrolysis by β-galactosidase, produces the yellow-colored o-nitrophenol (ONP) that can be quantified spectrophotometrically. While robust, this colorimetric method can be susceptible to interference from colored compounds in test libraries and may lack the sensitivity and specificity required for certain applications.

To address these limitations, a highly sensitive and specific assay utilizing the stable isotope-labeled substrate, o-nitrophenyl-β-D-galactopyranoside-1-13C (ONPG-1-13C), has been developed. This assay couples the enzymatic reaction with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of a 13C isotope allows for precise and unambiguous quantification of the enzymatic product, o-nitrophenol-13C (ONP-13C), even in complex biological matrices. This method offers significant advantages for high-throughput screening (HTS) and drug development by providing a robust platform for identifying and characterizing modulators of β-galactosidase activity with high accuracy and minimal interference. Stable heavy isotopes are often used as tracers in the drug development process for quantitative analysis.[1][2]

This application note provides a detailed protocol for the quantitative analysis of β-galactosidase activity using ONPG-1-13C and LC-MS/MS, suitable for researchers in academic and industrial settings.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate ONPG-1-13C by β-galactosidase. The enzyme cleaves the glycosidic bond to produce galactose and 13C-labeled o-nitrophenol (ONP-13C). The reaction mixture is then analyzed by LC-MS/MS to specifically detect and quantify the ONP-13C product. Quantification is achieved by comparing the signal of ONP-13C in the sample to a standard curve generated with a known concentration of an ONP-13C analytical standard. The use of a stable isotope-labeled substrate ensures high specificity and minimizes background interference.

Experimental Protocols

I. Materials and Reagents

Enzymes and Substrates:

-

β-galactosidase enzyme (e.g., from E. coli)

-

o-nitrophenyl-β-D-galactopyranoside-1-13C (ONPG-1-13C)

-

o-nitrophenol-13C (ONP-13C) analytical standard

Buffers and Solutions:

-

Assay Buffer (1X): 100 mM sodium phosphate, pH 7.0, 1 mM MgCl₂, 50 mM β-mercaptoethanol. Prepare a 2X stock and store at -20°C.

-

Lysis Buffer (for cell-based assays): (e.g., Reporter Lysis Buffer).

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

LC-MS Grade Solvents: Acetonitrile, Methanol, Water, Formic Acid.

II. Sample Preparation

The sample preparation will vary depending on the source of the β-galactosidase enzyme.

A. Purified Enzyme Assay:

-

Prepare a stock solution of β-galactosidase in Assay Buffer.

-

Dilute the enzyme stock to the desired working concentration in ice-cold Assay Buffer just before use.

B. Cell Lysate Assay (from transfected cells):

-

Culture and transfect cells with a lacZ-expressing plasmid according to standard protocols.

-

For adherent cells, wash the cells once with 1X PBS and then add an appropriate volume of Lysis Buffer.

-

For suspension cells, pellet the cells by centrifugation, wash with 1X PBS, and resuspend in Lysis Buffer.

-

Incubate the cell suspension in Lysis Buffer for 10-15 minutes at room temperature to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet cell debris.

-

Transfer the clear supernatant to a fresh tube. This is the cell lysate containing β-galactosidase.

III. Enzymatic Reaction

-

Prepare the reaction mixture in a microplate or microcentrifuge tubes. A typical reaction setup is outlined in the table below. Include appropriate controls such as a no-enzyme control and a no-substrate control.

| Component | Volume | Final Concentration |

| Sample (Purified Enzyme or Cell Lysate) | 25 µL | Varies |

| 2X Assay Buffer | 50 µL | 1X |

| ONPG-1-13C (10X stock) | 10 µL | Varies (e.g., 1 mM) |

| Nuclease-Free Water | 15 µL | - |

| Total Volume | 100 µL |

-

Pre-incubate the sample and Assay Buffer at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the ONPG-1-13C substrate.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the reaction by adding 100 µL of 1 M Sodium Carbonate.

-

Centrifuge the samples to pellet any precipitate before transferring the supernatant for LC-MS/MS analysis.

IV. LC-MS/MS Analysis

The following are general guidelines. The specific parameters should be optimized for the instrument used.

A. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation of ONP-13C from other components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

B. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ion m/z values for ONP-13C need to be determined experimentally by infusing the ONP-13C analytical standard. The theoretical m/z for [M-H]⁻ of ONP-13C (C₆H₄¹³CNO₃) would be slightly higher than that of unlabeled ONP.

-

Hypothetical ONP-13C Transition: Q1: [mass of ONP-13C - H]⁻ → Q3: [fragment ion]⁻

-

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity of ONP-13C.

V. Data Analysis and Quantification

-

Generate a standard curve by preparing serial dilutions of the ONP-13C analytical standard in the final assay matrix (Assay Buffer + Stop Solution).

-

Analyze the standards and samples by LC-MS/MS using the optimized method.

-

Integrate the peak area for the ONP-13C MRM transition in both the standards and the samples.

-

Construct a standard curve by plotting the peak area versus the concentration of the ONP-13C standard.

-

Determine the concentration of ONP-13C produced in the enzymatic reactions by interpolating their peak areas from the standard curve.

-

Calculate the β-galactosidase activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: β-Galactosidase Kinetic Parameters

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Purified E. coli β-gal | ONPG-1-13C | Value | Value |

| Cell Lysate | ONPG-1-13C | Value | Value |

Values to be determined experimentally.

Table 2: Inhibition of β-Galactosidase Activity by Test Compounds

| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor A | 1 | 48.2 | 1.1 |

| Inhibitor B | 1 | 12.5 | > 10 |

| Vehicle Control | - | 0 | - |

Visualizations

Experimental Workflow

Caption: Workflow for the ONPG-1-13C β-galactosidase assay.

Signaling Pathway Context: Reporter Gene Assay

Caption: Use of β-galactosidase as a reporter in a signaling pathway.

References

Application Notes and Protocols for Quantitative Mass Spectrometry using ONPG-¹³C Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry has become an indispensable tool in drug discovery and development, offering high sensitivity and specificity for the quantification of analytes in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements by compensating for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the quantitative analysis of β-galactosidase activity through the measurement of o-nitrophenol (ONP) using o-nitrophenyl-β-D-galactopyranoside-¹³C (ONPG-¹³C) as an internal standard.

β-galactosidase is a widely used reporter enzyme in molecular biology and a target for drug discovery, particularly in the context of lysosomal storage disorders. The traditional colorimetric assay using ONPG relies on the spectrophotometric detection of the yellow product, o-nitrophenol.[1][2] While robust, this method can be limited by interferences from colored compounds in the sample matrix. A mass spectrometry-based approach offers superior selectivity and sensitivity.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of o-nitrophenol, the product of β-galactosidase-mediated hydrolysis of ONPG. The protocol incorporates ONPG-¹³C as an internal standard to ensure high accuracy and precision, making it suitable for applications in enzyme kinetics, inhibitor screening, and therapeutic drug monitoring.

Principle of the Assay

The assay measures the enzymatic activity of β-galactosidase by quantifying the formation of the product, o-nitrophenol (ONP). The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is converted by β-galactosidase to galactose and ONP. A known concentration of the stable isotope-labeled internal standard, ONPG-¹³C, is added to the sample. It is assumed that the labeled standard will be converted to ¹³C-labeled o-nitrophenol (o-nitrophenol-¹³C) at the same rate as the unlabeled substrate, thus accounting for any variations during the enzymatic reaction and sample processing.

The resulting o-nitrophenol and its ¹³C-labeled counterpart are then separated from other sample components by liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte (o-nitrophenol) to the peak area of the internal standard (o-nitrophenol-¹³C) is used to calculate the concentration of the analyte in the original sample. This stable isotope dilution method provides a highly accurate and precise quantification.[3][4][5]

Quantitative Data

The following tables present representative data for the validation of a quantitative LC-MS/MS method for o-nitrophenol using a ¹³C-labeled internal standard. This data is illustrative of the performance expected from a well-optimized assay and is based on established validation guidelines for bioanalytical methods.[6][7]

Table 1: Linearity of the Calibration Curve for o-Nitrophenol

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.10 | 102.0 |

| 10.0 | 9.95 | 99.5 |

| 50.0 | 50.7 | 101.4 |

| 100.0 | 98.9 | 98.9 |

| 500.0 | 503.2 | 100.6 |

| 1000.0 | 997.5 | 99.8 |

The calibration curve demonstrated excellent linearity over the range of 1.0 to 1000.0 ng/mL with a correlation coefficient (r²) of >0.99.

Table 2: Precision and Accuracy for Quality Control Samples of o-Nitrophenol

| Quality Control Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 1.0 | 1.02 | 4.5 | 6.8 | 102.0 |

| Low Quality Control (LQC) | 3.0 | 2.95 | 3.8 | 5.5 | 98.3 |

| Medium Quality Control (MQC) | 150.0 | 152.1 | 2.5 | 4.2 | 101.4 |

| High Quality Control (HQC) | 750.0 | 745.5 | 2.1 | 3.9 | 99.4 |

The precision (expressed as coefficient of variation, %CV) and accuracy of the method were within the acceptable limits of ±15% (±20% for LLOQ).

Experimental Protocols

Materials and Reagents

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

o-Nitrophenyl-β-D-galactopyranoside-¹³C₆ (ONPG-¹³C)

-

o-Nitrophenol (ONP)

-

β-galactosidase enzyme

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

Equipment

-

Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Waters)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes and sterile, nuclease-free tips

-

96-well plates or microcentrifuge tubes

Protocol 1: Enzymatic Reaction

-

Prepare Substrate and Internal Standard Stock Solutions:

-

Prepare a 10 mM stock solution of ONPG in ultrapure water.

-

Prepare a 10 mM stock solution of ONPG-¹³C in ultrapure water.

-

-

Prepare Working Solutions:

-

Dilute the ONPG stock solution to the desired final concentration for the assay (e.g., 1 mM) in PBS.

-

Prepare a working solution of ONPG-¹³C at a concentration suitable for use as an internal standard (e.g., 100 µM) in PBS.

-

-

Set up the Enzymatic Reaction:

-

In a microcentrifuge tube or a well of a 96-well plate, add the desired amount of β-galactosidase enzyme solution.

-

Add the ONPG-¹³C internal standard working solution to a final concentration that will yield a robust signal in the mass spectrometer.

-

Initiate the reaction by adding the ONPG working solution. The final reaction volume will depend on the experimental design.

-

-

Incubate the Reaction:

-

Stop the Reaction:

-

Terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and halt the reaction.

-

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation:

-

After stopping the reaction with acetonitrile, vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.[12]

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being cautious not to disturb the protein pellet.

-

-

Dilution (if necessary):

-

If the concentration of o-nitrophenol is expected to be high, dilute the supernatant with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile) to bring the concentration within the linear range of the calibration curve.

-

-

Injection into LC-MS/MS:

-

The samples are now ready for injection into the LC-MS/MS system.

-

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography Conditions (Illustrative Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Illustrative Example for a Triple Quadrupole Instrument):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

o-Nitrophenol: Precursor Ion (Q1) m/z 138.0 -> Product Ion (Q3) m/z 92.0

-

o-Nitrophenol-¹³C₆: Precursor Ion (Q1) m/z 144.0 -> Product Ion (Q3) m/z 98.0

-

-

Key Instrument Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

Declustering Potential (DP): -50 V

-

Entrance Potential (EP): -10 V

-

Collision Energy (CE): -25 V

-

Collision Cell Exit Potential (CXP): -10 V

-

Note: These parameters should be optimized for the specific instrument being used.

-

-

Data Analysis

-

Peak Integration:

-

Integrate the chromatographic peaks for the analyte (o-nitrophenol) and the internal standard (o-nitrophenol-¹³C) using the instrument's data analysis software (e.g., Skyline, MassLynx, Xcalibur).[13]

-

-

Calibration Curve:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

-

Quantification:

-

Determine the concentration of o-nitrophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Experimental workflow for quantitative analysis of β-galactosidase activity.

Caption: β-Galactosidase enzymatic reaction with ONPG and its labeled internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]

- 6. The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjlss.edu.pk [pjlss.edu.pk]

- 9. agilent.com [agilent.com]

- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme Kinetics of Beta-Galactosidase - 1705 Words | Bartleby [bartleby.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. skyline.ms [skyline.ms]

Application Notes and Protocols for Onpg-13C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely utilized chromogenic substrate for the detection of β-galactosidase activity. Its carbon-13 labeled analogue, ONPG-13C, offers a powerful tool for advanced cell-based assays, enabling researchers to trace metabolic pathways and quantify enzymatic activity with high precision using mass spectrometry.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its application as a reporter for gene expression and for studying cellular senescence.

The primary application of this compound in mammalian cell culture is the detection of senescence-associated β-galactosidase (SA-β-gal) activity, a key biomarker for cellular senescence.[2][3] Cellular senescence is a state of irreversible cell cycle arrest implicated in aging and various age-related diseases. The p53/p21 and p16/Rb tumor suppressor pathways are central to the induction of cellular senescence.[4][5][6] this compound can be used to quantify SA-β-gal activity, providing insights into the mechanisms of drug action and the development of senescence-targeting therapies.

Principle of the Assay

This compound is a colorless compound that is cleaved by β-galactosidase into two products: galactose and 13C-labeled ortho-nitrophenol (o-nitrophenol-13C).[7] The o-nitrophenol-13C product has a distinct yellow color and can be quantified spectrophotometrically at 420 nm.[8] Alternatively, the incorporation of the 13C label allows for highly sensitive and specific quantification using mass spectrometry, which can distinguish the labeled product from any endogenous, unlabeled o-nitrophenol. This stable isotope labeling approach is particularly valuable for metabolic flux analysis and for precise quantification in complex biological samples.[9]

Data Presentation

The following tables provide recommended starting concentrations and incubation times for using this compound in cell culture assays. These values are based on protocols for unlabeled ONPG and should be optimized for specific cell types and experimental conditions.[10][11]

Table 1: Recommended Reagent Concentrations for this compound Assay

| Reagent | Stock Concentration | Working Concentration | Notes |

| This compound | 100 mg/mL in DMSO | 1 mg/mL | Prepare fresh before use. Protect from light.[12] |

| Cell Lysis Buffer | 5X | 1X | Commercially available or prepare in-house (e.g., RIPA buffer). |

| Reaction Buffer (Z-buffer) | 2X | 1X | 120 mM Na2HPO4, 80 mM NaH2PO4, 20 mM KCl, 2 mM MgSO4, pH 7.0.[13] |

| β-mercaptoethanol | 14.3 M | 50 mM in Z-buffer | Add fresh to Z-buffer before use. |

| Stop Solution | 1 M Na2CO3 | 0.5 M | Used to terminate the enzymatic reaction. |

Table 2: Recommended Incubation Times and Conditions

| Parameter | Condition | Notes |

| Cell Seeding Density | 5 x 104 to 2 x 105 cells/well | For a 24-well plate. Adjust based on cell type and proliferation rate. |

| Treatment with Inducer | Varies | Dependent on the experimental design (e.g., drug treatment to induce senescence). |

| Cell Lysis | 15 minutes at 4°C | Ensure complete lysis to release intracellular β-galactosidase. |

| Enzymatic Reaction | 30 minutes to overnight at 37°C | Monitor color development. For mass spectrometry, shorter incubation times may be sufficient. |

| Spectrophotometer Reading | 420 nm | For colorimetric detection. |

| Mass Spectrometer | Varies | Dependent on the instrument and method for detecting 13C-o-nitrophenol. |

Experimental Protocols

Protocol 1: Colorimetric Assay for Senescence-Associated β-Galactosidase (SA-β-gal) Activity

This protocol is adapted for the detection of SA-β-gal activity at pH 6.0, a hallmark of senescent cells.[2][6]

Materials:

-

Cells cultured in appropriate vessels

-

Phosphate-buffered saline (PBS)

-

Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining Solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

This compound stock solution (100 mg/mL in DMSO)

-

Staining Solution with this compound (1 mg/mL final concentration)

Procedure:

-

Cell Seeding and Treatment: Seed cells at the desired density and allow them to adhere. Treat cells with the desired compounds to induce senescence. Include appropriate positive and negative controls.

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare the staining solution with this compound by adding 10 µL of the 100 mg/mL this compound stock solution per 1 mL of staining solution.

-

Add the staining solution with this compound to the cells, ensuring the cells are completely covered.

-

Incubate the cells at 37°C in a CO2-free incubator overnight. Protect from light. Do not seal the plates to prevent CO2 buildup which can alter the pH.

-

-

Data Acquisition:

-

Observe the cells under a light microscope for the development of a yellow color.

-